molecular formula C15H13N3O3S2 B2948085 4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 1328518-15-5

4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B2948085
CAS No.: 1328518-15-5
M. Wt: 347.41
InChI Key: XUTKFLADILEPAU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a pyridinyl group, and a thiazolyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The resulting thiazole intermediate is then further functionalized with the pyridinyl and methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown promise in various bioassays, indicating potential antibacterial, antifungal, and anticancer properties. Researchers are exploring its use in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs to treat various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid

  • 4-Methoxy-N-(4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)benzenesulfonamide

Uniqueness: 4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-21-12-4-6-13(7-5-12)23(19,20)18-15-17-14(10-22-15)11-3-2-8-16-9-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTKFLADILEPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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